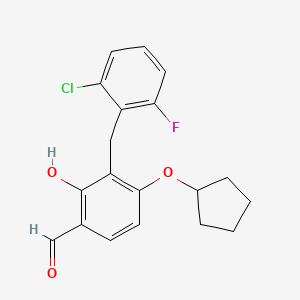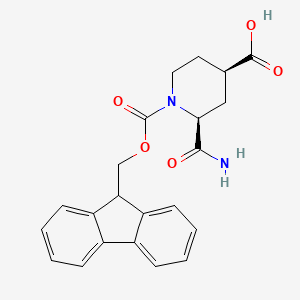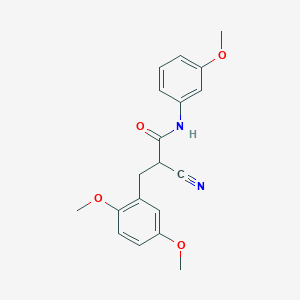
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide” is a complex organic molecule. It contains a cyano group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. It also contains methoxyphenyl groups, which are aromatic rings with methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the methoxyphenyl groups, the cyano group, and the amide group forming the core structure of the molecule. The positions of these groups within the molecule would significantly influence its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and amide groups could influence its solubility in various solvents. The aromatic rings could contribute to its stability and possibly its color .Scientific Research Applications
Mechanofluorochromic Properties
Research into structurally similar compounds, such as 3-aryl-2-cyano acrylamide derivatives, has demonstrated unique optical properties due to their distinct stacking modes. These compounds exhibit varying luminescence behaviors upon mechanical stimuli, such as grinding, which can be attributed to phase transformations and molecular interactions. This research area explores the potential of such compounds in developing materials with mechanofluorochromic properties, which could have applications in sensors and displays (Qing‐bao Song et al., 2015).
Antitumor Agents
Another avenue of research focuses on the synthesis and biological evaluation of derivatives as antitumor agents. A novel series of compounds based on a similar scaffold has shown strong antiproliferative activity against various cancer cell lines. These findings highlight the potential of such compounds in cancer therapy, particularly in designing new antitumor agents with simple molecular structures capable of inhibiting tubulin assembly and inducing apoptotic cell death (R. Romagnoli et al., 2014).
Photophysical Studies
Photophysical studies of substituted diarylethenes, including compounds with dimethoxycyano substituents, have explored their absorption and fluorescence properties. These studies contribute to understanding the solvent-dependent dual fluorescence exhibited by certain compounds, aiding in the development of materials for optoelectronic applications. The research in this area provides insights into the effects of molecular structure on photophysical behaviors, which can be crucial for designing novel fluorescent materials (Anil Kumar Singh & Sriram Kanvah, 2001).
Catalysis and Synthetic Applications
Investigations into the catalytic properties of compounds with related structures have led to the development of efficient synthesis methods for various organic compounds. For example, molecular iodine has been used to facilitate reactions yielding high-value products with potential anticancer properties. This research underscores the importance of such compounds in organic synthesis, offering new pathways for producing pharmacologically relevant molecules (Naveen Mulakayala et al., 2012).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical properties, it could be studied for potential uses in materials science or other fields .
properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(11-16)21-19(22)14(12-20)9-13-10-17(24-2)7-8-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJOUSKROFWFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

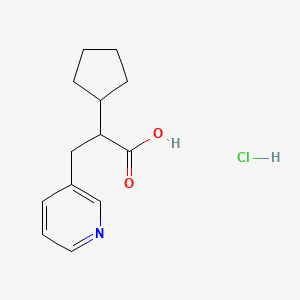
![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)
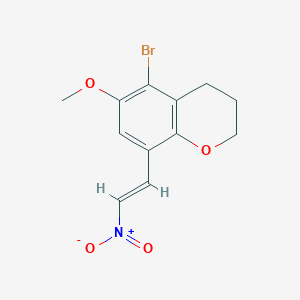
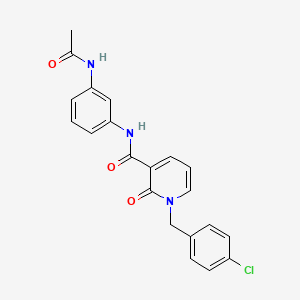
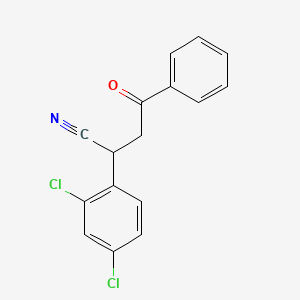
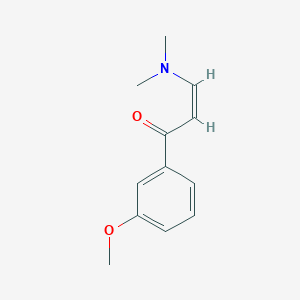
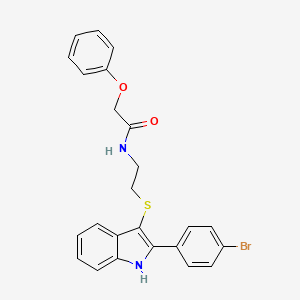
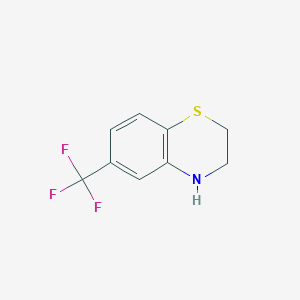
![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)
